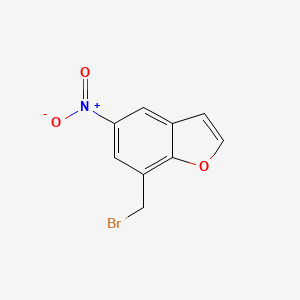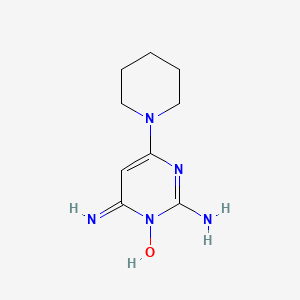![molecular formula C10H15N3O B8770015 6-[(morpholin-4-yl)methyl]pyridin-3-amine](/img/structure/B8770015.png)
6-[(morpholin-4-yl)methyl]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(morpholin-4-yl)methyl]pyridin-3-amine is an organic compound that features a pyridine ring substituted with a morpholinomethyl group at the 6-position and an amine group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(morpholin-4-yl)methyl]pyridin-3-amine typically involves the reaction of 6-(bromomethyl)pyridin-3-amine with morpholine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
化学反应分析
Types of Reactions
6-[(morpholin-4-yl)methyl]pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives with different functional groups.
科学研究应用
6-[(morpholin-4-yl)methyl]pyridin-3-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: Utilized in the development of materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-[(morpholin-4-yl)methyl]pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes involved in disease pathways.
相似化合物的比较
Similar Compounds
6-(Bromomethyl)pyridin-3-amine: A precursor in the synthesis of 6-[(morpholin-4-yl)methyl]pyridin-3-amine.
6-(Chloromethyl)pyridin-3-amine: Another halogenated derivative used in similar synthetic routes.
6-(Hydroxymethyl)pyridin-3-amine: A hydroxylated analog with different reactivity and applications.
Uniqueness
This compound is unique due to the presence of the morpholinomethyl group, which imparts specific chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C10H15N3O |
|---|---|
分子量 |
193.25 g/mol |
IUPAC 名称 |
6-(morpholin-4-ylmethyl)pyridin-3-amine |
InChI |
InChI=1S/C10H15N3O/c11-9-1-2-10(12-7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2 |
InChI 键 |
VRPTWRNDKCCMHW-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CC2=NC=C(C=C2)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
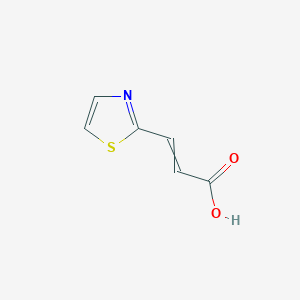
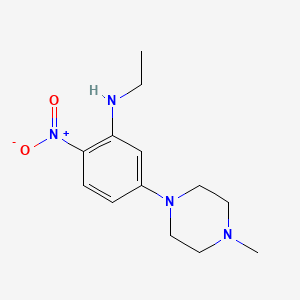
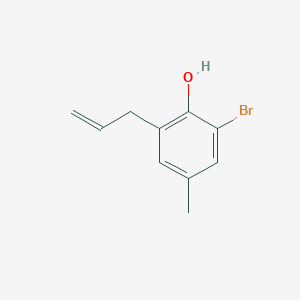
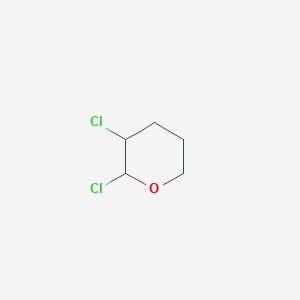
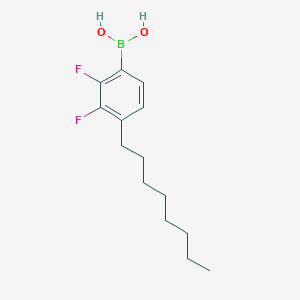
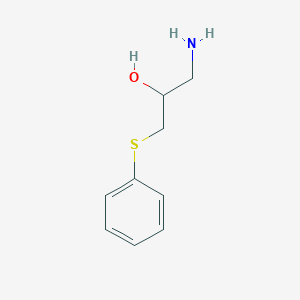
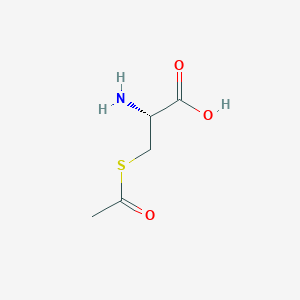
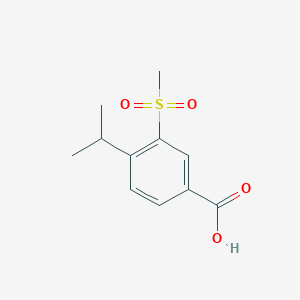
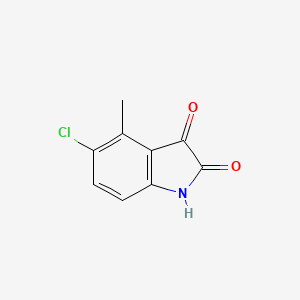
![tert-Butyl 9-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8770002.png)
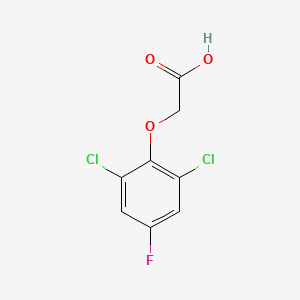
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B8770010.png)
